Product packaging for CGP 54626A (free base)(Cat. No.:)

CGP 54626A (free base)

Cat. No.: B1668521
M. Wt: 408.3 g/mol
InChI Key: JGGVBBYJRQOPPA-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of GABAergic Neurotransmission in the Central Nervous System

GABAergic neurotransmission is a cornerstone of inhibitory signaling in the brain, participating in approximately 40% of inhibitory synapses in adult vertebrates. scielo.org.mxscielo.org.mx GABA is synthesized from glutamate (B1630785) by the enzyme glutamic acid decarboxylase (GAD). nih.govscielo.org.mx Once released into the synaptic cleft, GABA binds to its receptors on both presynaptic and postsynaptic neurons. clevelandclinic.org This binding typically leads to a decrease in neuronal excitability, thereby counterbalancing excitatory signals primarily mediated by glutamate. clevelandclinic.org This delicate balance between inhibition and excitation is vital for proper brain function, and its disruption is implicated in various neurological and psychiatric disorders. graphyonline.comnih.gov

Fundamental Role of GABA_B Receptors in Modulating Neuronal Inhibition and Synaptic Transmission

GABA_B receptors are critical modulators of synaptic activity and are widely distributed throughout the CNS. nih.govnih.gov Their activation leads to a cascade of intracellular events that result in neuronal inhibition.

Postsynaptic Inhibition: Postsynaptically, activated GABA_B receptors couple to G proteins, which in turn open G protein-coupled inwardly rectifying potassium (GIRK) channels. frontiersin.orgmdpi.com The subsequent efflux of potassium ions causes a slow and prolonged hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. nih.gov

Presynaptic Inhibition: GABA_B receptors are also located on presynaptic terminals of both GABAergic (autoreceptors) and glutamatergic (heteroreceptors) neurons. mdpi.comfrontiersin.org Here, their activation inhibits the opening of voltage-gated calcium channels, which is a critical step for vesicle fusion and neurotransmitter release. frontiersin.orgmdpi.com By reducing calcium influx, presynaptic GABA_B receptors decrease the release of GABA or glutamate, thereby modulating the strength of synaptic transmission. frontiersin.org

Historical Context of GABA_B Receptor Ligand Discovery and Development

The existence of a second type of GABA receptor, distinct from the well-characterized GABA_A receptor, was first proposed in the late 1970s and early 1980s. A pivotal discovery was the finding that the muscle relaxant baclofen (B1667701) mimicked the inhibitory effects of GABA in a manner that was not blocked by bicuculline, a classic GABA_A antagonist. wikipedia.org This led to the pharmacological definition of the GABA_B receptor. wikipedia.orgsigmaaldrich.com

The first GABA_B receptor was not cloned until 1997. nih.govfrontiersin.org This breakthrough was followed by the identification of the second subunit, GABA_B2, and the realization that functional receptors require a heterodimer of GABA_B1 and GABA_B2. sigmaaldrich.com The development of selective ligands, both agonists like baclofen and antagonists, has been crucial for characterizing the physiological roles of GABA_B receptors. nih.govnih.gov These tools have enabled researchers to probe the function of these receptors in various brain regions and their involvement in different physiological and pathological processes. physiology.org The ongoing development of new compounds, including allosteric modulators, continues to refine our understanding of GABA_B receptor pharmacology and its therapeutic potential. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28Cl2NO3P B1668521 CGP 54626A (free base)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H28Cl2NO3P

Molecular Weight

408.3 g/mol

IUPAC Name

cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid

InChI

InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1

InChI Key

JGGVBBYJRQOPPA-BBRMVZONSA-N

SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S-(R,R))-3-(((1-(3,4-dichlorophenyl)amino)-2-hydroxypropyl)(cyclohexylmethyl)phosphinic acid hydrochloride binding)
3-N-(1-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropyl cyclohexylmethyl phosphinic acid
CGP 54626
CGP-54626

Origin of Product

United States

Cgp 54626a As a Foundational Pharmacological Probe for Gaba B Receptor Studies

Discovery and Initial Characterization of CGP 54626A as a Potent and Selective GABAB Receptor Antagonist

CGP 54626A was developed and identified as a highly potent and selective antagonist for the GABAB receptor. Initial characterization studies revealed its remarkable affinity for the receptor, with a reported IC50 value of 4 nM rndsystems.comtocris.com. This high potency signifies that a very low concentration of the compound is required to inhibit the binding of the endogenous ligand, GABA, to the GABAB receptor by 50%.

The selectivity of CGP 54626A is a key feature that distinguishes it as a superior pharmacological probe. In a variety of receptor binding assays, it has demonstrated a high affinity exclusively for the GABAB receptor, with negligible interaction with other receptor types, including GABAA receptors medchemexpress.com. This specificity is crucial for ensuring that the observed effects in experimental settings can be confidently attributed to the modulation of GABAB receptor activity.

Early electrophysiological studies further solidified the characterization of CGP 54626A as a potent antagonist. It was shown to effectively block the physiological effects of GABAB receptor activation, such as the inhibition of neurotransmitter release and the generation of slow inhibitory postsynaptic potentials. These initial findings established CGP 54626A as a valuable tool for dissecting the functional roles of GABAB receptors in neuronal circuits.

Comparative Pharmacological Profile of CGP 54626A with Other GABAB Receptor Ligands

The pharmacological landscape of GABAB receptor research includes a variety of antagonists developed over the years. A comparative analysis highlights the superior profile of CGP 54626A in terms of potency and, in many cases, selectivity.

Older antagonists, such as phaclofen (B54434) and saclofen (B1680481), were instrumental in the initial characterization of GABAB receptors but possess significantly lower potency. For instance, saclofen has a reported IC50 of 7.8 µM medchemexpress.comtargetmol.com. In contrast, CGP 54626A and other second-generation antagonists from the "CGP" series exhibit nanomolar affinities.

A study on recombinant human GABAB receptors demonstrated that while CGP 54626A and SCH 50911 effectively inhibited receptor activation, the response was not significantly inhibited by high micromolar concentrations of phaclofen, saclofen, or CGP 35348 nih.gov. This suggests that CGP 54626A is a more effective antagonist at these recombinant receptors.

The following interactive table provides a comparative overview of the binding affinities (IC50 values) of CGP 54626A and other notable GABAB receptor antagonists.

CompoundIC50 (nM)
CGP 54626A 4
CGP 558455
CGP 5243285
CGP 3534834,000
Saclofen7,800

Note: Lower IC50 values indicate higher binding affinity and potency.

This data clearly illustrates the significantly higher potency of CGP 54626A compared to earlier antagonists like CGP 35348 and saclofen. While other compounds in the CGP series, such as CGP 55845, exhibit comparable high potency, CGP 54626A remains a widely used standard due to its well-characterized profile and commercial availability.

Importance of CGP 54626A as a Research Tool for Elucidating GABAB Receptor Function

The high potency and selectivity of CGP 54626A have made it an invaluable research tool for elucidating the multifaceted functions of GABAB receptors in the central and peripheral nervous systems. Its application spans a wide range of experimental paradigms, from in vitro binding assays to in vivo behavioral studies.

As a radiolabeled ligand, [3H]CGP 54626A is extensively used in receptor binding assays to quantify the density and affinity of GABAB receptors in various tissues and cell preparations. These studies have been instrumental in mapping the distribution of GABAB receptors in the brain and in understanding how receptor expression may be altered in different physiological and pathological states.

In functional studies, CGP 54626A is employed to block GABAB receptor activity, thereby allowing researchers to investigate the consequences of this blockade on neuronal excitability, synaptic transmission, and plasticity. By selectively inhibiting GABAB receptors, scientists can dissect their specific contributions to complex neural processes. For example, its use has been pivotal in studies examining the role of GABAB receptors in conditions such as depression and in modulating neurological signaling medchemexpress.com.

The utility of CGP 54626A extends to the investigation of presynaptic and postsynaptic GABAB receptor functions. By applying this antagonist, researchers can differentiate between the roles of these two receptor populations in regulating neurotransmitter release and neuronal membrane potential. This has provided critical insights into the intricate mechanisms of synaptic inhibition and modulation.

Mechanistic Investigations of Cgp 54626a at the Gaba B Receptor

Molecular Mechanisms of GABAB Receptor Antagonism by CGP 54626A

CGP 54626A functions as a potent and selective competitive antagonist at the GABAB receptor. tocris.comrndsystems.comcaymanchem.com Extensive radioligand binding studies have demonstrated its high affinity for the receptor, with reported IC50 values as low as 4 nM. caymanchem.com The GABAB receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits. nih.govencyclopedia.pub The orthosteric binding site, where the endogenous agonist GABA and competitive antagonists bind, is located within a crevice of the extracellular "Venus flytrap" (VFT) domain of the GABAB1 subunit. nih.govencyclopedia.pub

The binding of an agonist like GABA to the VFT domain induces a significant conformational change, causing the two lobes of the VFT to close. This closure initiates a larger structural rearrangement within the heterodimer, leading to the activation of the GABAB2 subunit and subsequent intracellular signaling. encyclopedia.pub CGP 54626A binds to this same orthosteric pocket but does not induce the necessary closure of the VFT domain. Instead, it stabilizes the receptor in an open, inactive conformation. encyclopedia.pubnd.edu By occupying the binding site, it competitively prevents GABA and other agonists from binding and activating the receptor, thereby blocking their inhibitory effects. Mutational studies have identified specific residues within the GABAB1 VFT, such as Ser130, as being critical for the binding of CGP 54626A. encyclopedia.pub

Binding Affinity of CGP 54626A at GABAB Receptors
ParameterValuePreparationReference
IC504 nMNot specified caymanchem.com
KD2.97 nMBullfrog brain membranes nd.edunih.gov

The binding of CGP 54626A and the resultant stabilization of the GABAB receptor's inactive state directly prevents the initiation of downstream signaling cascades. GABAB receptors primarily couple to the Gi/o family of G-proteins. nih.govnih.gov Upon agonist-induced activation, the G-protein heterotrimer dissociates, leading to several key effector pathway modulations:

G-protein Coupling: CGP 54626A's antagonism prevents the conformational change in the GABAB2 subunit necessary for G-protein activation. This blockade is the primary upstream event that inhibits all subsequent signaling.

Adenylyl Cyclase Inhibition: The Gαi/o subunit, when activated, inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). nih.govucl.ac.uk By preventing G-protein activation, CGP 54626A blocks this agonist-mediated inhibition, thereby maintaining basal adenylyl cyclase activity.

Ion Channel Modulation: The Gβγ subunits released from activated Gi/o proteins directly modulate ion channel activity. nih.gov They activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and postsynaptic hyperpolarization. encyclopedia.pubnih.gov Concurrently, they inhibit high-voltage-activated Ca2+ channels (e.g., N-type and P/Q-type), which reduces neurotransmitter release from presynaptic terminals. nih.gov CGP 54626A effectively abolishes these effects by preventing the release of Gβγ subunits, thus blocking both postsynaptic inhibition and presynaptic autoregulation mediated by the GABAB receptor.

The primary mechanism of action for CGP 54626A is confined to its direct interaction with the GABAB receptor. There is currently no scientific evidence to suggest that CGP 54626A directly influences the core processes of GABA metabolism or transport. The synthesis of GABA is catalyzed by glutamic acid decarboxylase (GAD), and its degradation is mediated by GABA transaminase (GABA-T). nih.gov Neuronal GABA transport, both into synaptic vesicles and reuptake from the synaptic cleft, is handled by specific transporter proteins (e.g., VGAT, GATs). nih.gov These enzymatic and transport systems are distinct molecular targets from the GABAB receptor. Therefore, the effects of CGP 54626A on the GABAergic system are understood to be exclusively receptor-mediated, blocking the physiological responses to GABA rather than altering the concentration of GABA available in the synapse.

Subunit-Specific Interactions and Receptor Complexity

The GABAB receptor's complexity arises from its heterodimeric nature and the existence of multiple subunit isoforms. The GABAB1 subunit has several splice variants, with GABAB1a and GABAB1b being the most abundant and well-characterized. encyclopedia.pubnih.gov These isoforms differ in their N-terminal extracellular domains.

Pharmacological studies using [3H]-CGP54626A have been pivotal in characterizing these isoforms. A key study involving stable expression of human GABAB(1a,2) and GABAB(1b,2) receptors found that the binding properties of CGP 54626A and a range of other agonists and antagonists were virtually identical between the two receptor isoforms. nih.gov This suggests that from a ligand-binding perspective, these two major isoforms are pharmacologically indistinguishable. nih.gov

[3H]-CGP54626A Binding to GABAB Receptor Isoforms
Receptor IsoformKD (nM)Bmax (pmol/mg protein)Reference
GABAB(1a,2)1.51 ± 1.122.02 ± 0.17 nih.gov
GABAB(1b,2)0.86 ± 0.205.19 ± 0.57 nih.gov
Data from studies on stably expressed human receptors in mammalian cell membranes. nih.gov

However, receptor complexity extends beyond these two isoforms. Other, less common splice variants of the GABAB1 subunit have been identified. Notably, a truncated isoform named GABAB(1e), which consists only of the extracellular ligand-binding domain, has been shown to not bind the antagonist CGP 54626A. researchgate.net This finding highlights a critical aspect of subunit-specific interaction, where the structural integrity and composition of the receptor are crucial for antagonist binding and function.

Binding Characteristics to GABAB1 and GABAB2 Subunits and their Obligate Heterodimeric Assembly

The functional γ-aminobutyric acid type B (GABAB) receptor is an obligate heterodimer, composed of two distinct subunits: GABAB1 and GABAB2. nih.gov For the receptor to be fully functional, both subunits must be co-expressed. The GABAB1 subunit is primarily responsible for binding GABA and its competitive antagonists, such as CGP 54626A. nih.gov However, the GABAB2 subunit is crucial for the trafficking of the GABAB1 subunit to the cell surface and for G-protein coupling. While the GABAB2 subunit does not directly bind GABA or its antagonists, it plays a significant role in modulating the affinity of agonists for the GABAB1 subunit. nih.gov

CGP 54626A is a potent and selective antagonist of the GABAB receptor. nih.govresearchgate.net Radioligand binding studies have demonstrated that [3H]CGP 54626A binds with high affinity to GABAB receptors in various preparations, including native receptors in brain tissue and recombinant receptors expressed in cell lines. nih.govnih.govnd.edu The binding of antagonists, including CGP 54626A, is primarily to the extracellular domain of the GABAB1 subunit. nih.gov Interestingly, the binding affinity of antagonists like CGP 54626A to the GABAB1 subunit is not significantly affected by the co-expression of the GABAB2 subunit, in contrast to the binding of agonists, which is markedly enhanced in the presence of GABAB2. nih.gov

The binding of [3H]CGP 54626A is saturable and specific. nd.edu Competition binding assays have been utilized to determine the affinity of various ligands for the GABAB receptor, with CGP 54626A consistently demonstrating high potency. nih.govnd.edu The high affinity and specificity of CGP 54626A make it a valuable tool for characterizing GABAB receptors and for investigating their physiological roles.

Binding Affinity of CGP 54626A for GABAB Receptors
Receptor CompositionPreparationKd (nM)Reference
GABAB(1a,2)CHO-K1 Cell Membranes1.51 ± 1.12 nih.gov
GABAB(1b,2)CHO-K1 Cell Membranes0.86 ± 0.20 nih.gov
Native GABABBullfrog Brain Membranes2.97 nd.edu
Native GABABPorcine Brain Synaptic Membranes1.35 ± 0.08 researchgate.net

Implications of GABAB Receptor Splice Variants and Accessory Proteins on CGP 54626A Binding and Receptor Function

The GABAB1 subunit exists in several splice variants, with GABAB1a and GABAB1b being the most predominant isoforms in the central nervous system. nih.gov These two variants differ in their N-terminal extracellular domains due to the presence of a pair of "sushi domains" in GABAB1a that are absent in GABAB1b. Despite this structural difference, studies on recombinant receptors have shown that the binding of antagonists, including CGP 54626A, is not significantly different between GABAB(1a,2) and GABAB(1b,2) heterodimers. nih.gov This suggests that the structural variation in the N-terminus of the GABAB1 subunit does not substantially alter the antagonist binding pocket.

However, other, less common splice variants of the GABAB1 subunit have been identified. For instance, a truncated splice variant, GABAB1e, which essentially consists of only the extracellular ligand-binding domain of GABAB1a, has been shown to not bind the antagonist [3H]CGP 54626. nih.gov This highlights the importance of the complete structural integrity of the GABAB1 subunit for proper antagonist binding.

The function of GABAB receptors is also modulated by a family of auxiliary subunits known as KCTD (potassium channel tetramerization domain-containing) proteins. While KCTD proteins are known to interact with the GABAB receptor and influence its signaling kinetics, there is currently a lack of direct evidence to suggest that they alter the binding affinity of antagonists such as CGP 54626A. The primary role of KCTD proteins appears to be in modulating the G-protein cycle and the kinetics of receptor-effector coupling.

Effect of GABAB1 Splice Variants on [3H]CGP 54626A Binding
GABAB1 Splice VariantCo-expressed with GABAB2[3H]CGP 54626A BindingReference
GABAB1aYesHigh Affinity nih.gov
GABAB1bYesHigh Affinity nih.gov
GABAB1e (truncated)Yes/NoNo Binding nih.gov

Modulation of GABAB Receptor Interacting Proteins by CGP 54626A Antagonism

GABAB receptors exert their inhibitory effects on neuronal activity by coupling to the Gi/o family of G-proteins. Activation of the receptor by an agonist leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. These subunits then interact with downstream effector proteins to mediate the physiological response. CGP 54626A, as a competitive antagonist, prevents this G-protein activation by blocking the binding of GABA to the receptor.

One of the primary downstream effectors of Gβγ subunits released from activated GABAB receptors is the G-protein-gated inwardly rectifying potassium (GIRK) channel. The activation of GIRK channels leads to an efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. By preventing the activation of GABAB receptors, CGP 54626A blocks the Gβγ-mediated activation of GIRK channels, thereby inhibiting this hyperpolarizing current.

Another key effector molecule regulated by GABAB receptor activation is adenylyl cyclase. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can have various downstream effects, including the modulation of protein kinase A (PKA) activity and gene expression. Through its antagonistic action at the GABAB receptor, CGP 54626A prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thus disinhibiting cAMP production.

The antagonism of GABAB receptors by CGP 54626A therefore has significant implications for the activity of these key interacting proteins, leading to a modulation of neuronal excitability and intracellular signaling cascades.

Methodological Approaches Utilizing Cgp 54626a in Academic Research

In Vitro Experimental Paradigms Employing CGP 54626A

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are a cornerstone of receptor pharmacology, used to quantify the interaction between a ligand and its receptor. In the context of CGP 54626A, its tritiated form, [3H]CGP 54626A, is frequently used to characterize GABA-B receptors in various tissue preparations. These assays allow for the determination of key parameters such as the dissociation constant (Kd), which indicates the affinity of the radioligand for the receptor, and the maximum binding capacity (Bmax), which reflects the density of receptors in the tissue.

Competition binding assays, where a range of concentrations of a non-labeled compound (like CGP 54626A) is used to displace a specific radioligand, are crucial for determining the affinity (expressed as Ki or IC50) of unlabeled drugs. CGP 54626A consistently demonstrates high affinity for the GABA-B receptor in the low nanomolar range. For instance, studies using [3H]CGP 54626A have reported a Kd of approximately 2.3 nM in rat brain membranes and 3.6 nM for human recombinant receptors. nih.gov In bullfrog brain membranes, [3H]CGP 54626A identified a single class of high-affinity binding sites with a Kd of 2.97 nM and a Bmax of 2619 fmol/mg protein. nih.govnd.edu

These assays have also been instrumental in confirming the selectivity of CGP 54626A. By testing its ability to displace radioligands from other receptor types, researchers have established its high specificity for the GABA-B receptor. For example, ligands for the GABA-A receptor, such as muscimol (B1676869) and SR95531, show very low affinity for the binding sites labeled by [3H]CGP 54626A. nih.govnd.edu This high selectivity is critical for ensuring that the effects observed in subsequent functional experiments can be confidently attributed to the blockade of GABA-B receptors.

Table 1: Affinity of CGP 54626A for GABA-B Receptors in Radioligand Binding Assays

Preparation Radioligand Affinity (Kd/IC50) Reference
Rat Brain Membranes [3H]CGP 54626A Kd: 2.3 nM nih.gov
Human Recombinant Receptor [3H]CGP 54626A Kd: ~3.6 nM nih.gov
Bullfrog Brain Membranes [3H]CGP 54626A Kd: 2.97 nM nih.govnd.edu
Rat Brain Membranes [3H]Baclofen IC50: 4 nM tandfonline.com

Cell-Based Functional Assays (e.g., G-protein coupled receptor activation, reporter gene assays)

While binding assays confirm physical interaction with a receptor, functional assays are necessary to determine the biological consequence of that interaction. CGP 54626A is widely used as a benchmark antagonist in cell-based assays designed to study GABA-B receptor function. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like GABA or baclofen (B1667701), typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), or activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. gu.semdpi.com

In these experimental setups, cells (often CHO or HEK293 cells) are engineered to express GABA-B receptors. nih.gov Researchers can then apply a GABA-B agonist to activate the receptors and measure the downstream signaling cascade. The antagonistic properties of CGP 54626A are demonstrated by its ability to block or reverse the agonist-induced effects in a concentration-dependent manner. Common readouts in these assays include measuring changes in second messengers like cAMP or detecting ion flux resulting from channel activation. gu.senih.gov Reporter gene assays are another powerful tool where the activation of the receptor leads to the expression of a reporter protein (e.g., luciferase or β-galactosidase), providing a quantifiable output of receptor activity. nih.govresearchgate.net CGP 54626A is used in these systems to confirm that the observed signaling is specifically mediated by the GABA-B receptor.

Synaptosomal Preparations for Neurotransmitter Uptake and Release Studies

Synaptosomes are isolated, sealed presynaptic nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release. nih.govnih.gov They provide a powerful in vitro model to study the presynaptic modulation of neurotransmission. GABA-B receptors are prominently located on presynaptic terminals where they act as autoreceptors (inhibiting GABA release) or heteroreceptors (inhibiting the release of other neurotransmitters like glutamate (B1630785) and norepinephrine).

In studies using synaptosomes, researchers can stimulate neurotransmitter release using depolarizing agents like high potassium concentrations or 4-aminopyridine. nih.gov The application of a GABA-B agonist typically inhibits this stimulated release. CGP 54626A is used in this paradigm to demonstrate that the agonist-mediated inhibition is due to the activation of GABA-B receptors. By blocking the receptor with CGP 54626A, the inhibitory effect of the agonist is prevented, leading to an enhancement or restoration of neurotransmitter release. tandfonline.com These experiments have been crucial in elucidating the role of presynaptic GABA-B receptors in regulating synaptic communication throughout the central nervous system.

In Vivo Animal Models Incorporating CGP 54626A

Application in Rodent Models (e.g., rats, mice) for Behavioral and Electrophysiological Studies

The use of CGP 54626A in rodent models has been fundamental to understanding the physiological and behavioral roles of the GABA-B receptor system.

Behavioral Studies: In behavioral pharmacology, CGP 54626A is administered to rats or mice to investigate the consequences of GABA-B receptor blockade on various behaviors. These studies have implicated GABA-B receptors in processes such as cognition, depression, anxiety, and addiction. For example, CGP 54626A and other GABA-B antagonists have been shown to produce antidepressant-like effects in rodent models like the forced swim test and the olfactory bulbectomy model of depression. nih.gov

Electrophysiological Studies: In electrophysiology, CGP 54626A is applied to brain slice preparations to study its effects on neuronal activity and synaptic transmission. protocols.ionih.govnih.govresearchgate.net In these experiments, researchers record electrical signals from individual neurons or populations of neurons. GABA-B receptor agonists, like baclofen, typically cause hyperpolarization of neurons and suppress synaptic transmission, often by activating a slow inhibitory postsynaptic potential (IPSP). nih.gov CGP 54626A is used to selectively block these effects, confirming the involvement of GABA-B receptors. nih.gov For example, in hippocampal slices, CGP 54626A can block baclofen-induced depression of excitatory postsynaptic potentials (EPSPs), demonstrating the role of GABA-B receptors in modulating synaptic strength. nih.govsemanticscholar.org

Use in Drosophila melanogaster as a Genetic and Pharmacological Model System

The fruit fly, Drosophila melanogaster, has emerged as a powerful model organism for neuroscience research due to its genetic tractability and the conservation of many fundamental neural pathways with vertebrates. mdpi.commanchester.ac.uk Drosophila possess functional GABA-B receptors that share similarities with their mammalian counterparts. sdbonline.org

CGP 54626A has been utilized in Drosophila to pharmacologically dissect the role of GABA-B receptors in various behaviors. For instance, studies have used CGP 54626A to investigate the involvement of the GABA-B system in alcohol sensitivity and tolerance. nih.govnih.gov In these experiments, flies are exposed to ethanol (B145695) vapor, and their sedation time is measured. Administration of CGP 54626A has been shown to reduce the behavior-impairing effects of ethanol, suggesting a role for GABA-B receptors in alcohol's mechanism of action. nih.govnih.gov This pharmacological approach, often combined with genetic techniques like RNA interference (RNAi) to silence specific receptor subunits, allows for a robust in vivo characterization of GABA-B receptor function in a genetically manipulable system. nih.gov

Electrophysiological Techniques (e.g., patch-clamp recordings, extracellular recordings)

CGP 54626A is extensively used as a selective antagonist in electrophysiological studies to isolate and characterize GABAB receptor-mediated currents and potentials. These techniques allow for the direct measurement of the electrical activity of neurons and the effects of neurotransmitters and drugs upon them.

Patch-Clamp Recordings: This technique allows for the recording of ionic currents through single channels or across the entire cell membrane of a neuron. In whole-cell patch-clamp recordings, CGP 54626A is applied to the extracellular solution to block GABAB receptors. This allows researchers to confirm that an observed physiological effect is indeed mediated by these receptors. For instance, studies have utilized whole-cell patch-clamp recordings in layer 5 pyramidal neurons to investigate the role of GABAB receptors in modulating neuronal excitability. frontiersin.org By comparing the neuronal response to a GABAB agonist before and after the application of CGP 54626A, the specific contribution of GABAB receptor activation can be determined.

Researchers have also employed patch-clamp techniques on human adrenocortical cells to investigate the presence and function of GABAB receptors in peripheral tissues. oup.com In these studies, CGP 54626A was used to determine if the observed inhibition of Ca2+ currents by the GABAB agonist baclofen was specifically mediated by GABAB receptors. Furthermore, patch-clamp recordings in transfected HEK293 cells have been instrumental in exploring the allosteric modulation of other receptors, such as the chemokine receptor CXCR4, by GABAB receptor ligands, with CGP 54626A serving as a key pharmacological tool. jneurosci.orgnih.gov

Advanced Research Tools Derived from CGP 54626A

The high affinity and specificity of CGP 54626A for the GABAB receptor have made it an ideal parent compound for the development of more sophisticated research tools, including radiolabeled and fluorescently tagged versions.

Development and Application of Radiolabeled CGP 54626A ([3H]CGP 54626) as a Tracer

The development of a tritiated ([3H]) version of CGP 54626A has been a significant advancement for studying GABAB receptors. This radioligand allows for the direct quantification and localization of GABAB binding sites in tissues and cell preparations.

Radioligand Binding Assays: [3H]CGP 54626 is widely used in competition binding assays to determine the affinity of other compounds for the GABAB receptor. In these assays, a fixed concentration of [3H]CGP 54626 is incubated with cell membranes or tissue homogenates in the presence of varying concentrations of an unlabeled test compound. acs.org By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be calculated. These assays have been crucial for characterizing the pharmacological profile of novel GABAB receptor agonists and antagonists.

Saturation binding studies using [3H]CGP 54626 have been performed on various tissues and cell lines to determine the density of GABAB receptors (Bmax) and the radioligand's dissociation constant (KD). For example, studies on human GABAB receptors stably expressed in mammalian CHO K1 cells have shown that [3H]CGP 54626A binds to a single site with high affinity. nih.gov Similarly, receptor binding assays in the brain of the male bullfrog have utilized [3H]CGP 54626 to reveal a single class of high-affinity binding sites. nih.govnd.edu

Preparation KD (nM) Bmax (fmol/mg protein or pmol/mg protein)
Human GABAB(1a,2) receptors in CHO K1 cell membranes1.51 ± 1.122.02 ± 0.17 pmol/mg protein
Human GABAB(1b,2) receptors in CHO K1 cell membranes0.86 ± 0.205.19 ± 0.57 pmol/mg protein
Male bullfrog (Rana catesbeiana) brain2.972619 fmol/mg protein

Quantitative Autoradiography: This technique uses [3H]CGP 54626 to visualize the distribution and density of GABAB receptors in thin tissue sections. nih.gov The tissue slices are incubated with the radioligand, and the resulting radioactivity is detected by exposing the slices to a sensitive film or a phosphor imaging screen. This method has been instrumental in mapping the anatomical distribution of GABAB receptors throughout the brain and spinal cord, providing insights into their potential roles in different neural circuits. For instance, autoradiography with [3H]CGP 54626 has been used to examine neuroadaptive changes in GABAB receptor binding in various brain structures. researchgate.net

Synthesis and Utility of Fluorescent Conjugates of CGP 54626A for Imaging Studies

While direct synthesis and application of a fluorescently labeled CGP 54626A were not detailed in the provided search results, the development of such a tool would be a logical and valuable progression in GABAB receptor research. Fluorescent ligands are powerful tools for visualizing receptors in living cells and tissues, providing dynamic information that is not attainable with radioligands.

General Synthesis of Fluorescent Probes: The synthesis of a fluorescent conjugate of CGP 54626A would likely involve chemically linking a suitable fluorophore to the CGP 54626A molecule. rsc.orgcncb.ac.cnchemrxiv.org The choice of fluorophore would depend on the specific application, with considerations for brightness, photostability, and spectral properties to minimize background fluorescence. plos.org The conjugation chemistry would need to be carefully designed to ensure that the pharmacological activity of CGP 54626A is not significantly compromised.

Potential Utility in Imaging Studies:

Cellular Imaging: A fluorescent CGP 54626A conjugate could be used in fluorescence microscopy to visualize the subcellular localization of GABAB receptors in cultured cells. nih.govbiorxiv.orgcore.ac.uk This would allow for real-time tracking of receptor trafficking, such as internalization and recycling, in response to agonist or antagonist treatment. nih.govelifesciences.org

Tissue Imaging: In living tissue preparations, such as brain slices, a fluorescent probe could be used to label and identify GABAB receptor-expressing neurons. This would facilitate targeted electrophysiological recordings from specific cell populations.

High-Throughput Screening: The use of fluorescent ligands in binding assays can be adapted for high-throughput screening of compound libraries to identify new GABAB receptor modulators.

The development of a fluorescent CGP 54626A conjugate would undoubtedly open up new avenues for investigating the dynamic regulation and function of GABAB receptors with high spatial and temporal resolution.

Q & A

Q. What methodological adjustments are needed to account for developmental changes in GABAB receptor binding with CGP 54626A?

  • Methodological Answer : In postnatal studies, use age-stratified models (e.g., postnatal day 7 vs. adult rats). Perform saturation analyses to distinguish changes in binding site density (Bmax) versus affinity (Kd). For example, thalamic binding peaks at postnatal day 14 and declines by adulthood, requiring age-specific normalization in data interpretation .

Q. How should researchers address contradictory findings in CGP 54626A binding between truncated and full-length receptor constructs?

  • Methodological Answer : Validate truncated constructs (e.g., GABAB(1e)) via immunoprecipitation and ligand blots to confirm proper folding. Compare binding results with full-length receptors in the same expression system. Discrepancies may arise from incomplete ECD folding or secretion of truncated variants, necessitating cellular localization assays .

Q. What strategies can mitigate false-negative results in CGP 54626A binding studies (e.g., lack of effect in pharmacological modulation experiments)?

  • Methodological Answer : Confirm ligand stability and receptor integrity via positive controls (e.g., GTP-γ-S for G-protein coupling). Use higher ligand concentrations (up to 50 nM) in saturation assays to detect low-affinity sites. For negative results (e.g., no change with safranal treatment), validate receptor functionality via alternative ligands like [³H]-flunitrazepam .

Q. How can cross-species variations in CGP 54626A binding be systematically analyzed?

  • Methodological Answer : Perform comparative binding assays using human, rat, and mouse GABAB(1a) constructs. Focus on ECD sequence alignment to identify critical residues for ligand interaction. Use site-directed mutagenesis to test hypotheses about species-specific binding differences .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing CGP 54626A binding data with high variability?

  • Methodological Answer : Apply nonlinear regression (e.g., one-site vs. two-site binding models) to saturation curves. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report standard deviations from triplicate measurements and normalize binding data to protein concentration or receptor expression levels .

Q. How should researchers integrate contradictory CGP 54626A binding data into a unified model of receptor pharmacology?

  • Methodological Answer : Conduct meta-analyses of published Kd and Bmax values, stratifying by species, receptor subtype, and expression system. Use computational modeling (e.g., molecular docking) to predict ligand-receptor interactions. Highlight methodological variables (e.g., incubation time, radioligand batch) as potential confounders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CGP 54626A (free base)
Reactant of Route 2
CGP 54626A (free base)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.